![molecular formula C17H16FNO B5695940 N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide, commonly known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEA is a member of the acrylamide family and is synthesized through a multi-step process involving the reaction of 4-fluorophenyl ethylamine and cinnamoyl chloride.
Mécanisme D'action
The mechanism of action of FPEA is not fully understood. However, it has been proposed that FPEA exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. FPEA has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
FPEA has been shown to possess various biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, FPEA has been shown to possess anti-inflammatory activity. FPEA has also been shown to possess analgesic activity, making it a potential candidate for the development of new painkillers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FPEA is its potent anticancer and antimicrobial activity. This makes it a potential candidate for the development of new anticancer and antimicrobial agents. However, one of the major limitations of FPEA is its toxicity. FPEA has been shown to possess cytotoxicity against normal cells, which limits its potential use in clinical settings.
Orientations Futures
There are several future directions for the study of FPEA. One of the most promising directions is the development of new anticancer and antimicrobial agents based on the structure of FPEA. Additionally, further studies are needed to understand the mechanism of action of FPEA and to identify potential targets for its activity. Furthermore, studies are needed to investigate the potential use of FPEA in the treatment of other diseases, such as inflammation and pain.
Méthodes De Synthèse
The synthesis of FPEA involves a multi-step process that starts with the reaction of 4-fluorophenyl ethylamine and cinnamoyl chloride in the presence of a base. This reaction results in the formation of the intermediate compound, N-(4-fluorophenyl)-N-(3-phenylprop-2-enoyl)ethanamine. This intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to obtain the final product, FPEA.
Applications De Recherche Scientifique
FPEA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of FPEA is in the field of medicinal chemistry. FPEA has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, FPEA has been shown to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACFNFAQAJFAIY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5695857.png)
![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)
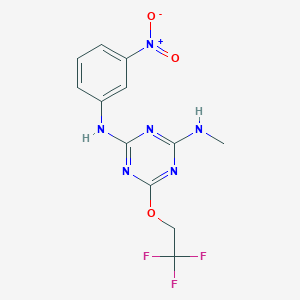
![ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)
![6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5695880.png)
![methyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5695886.png)

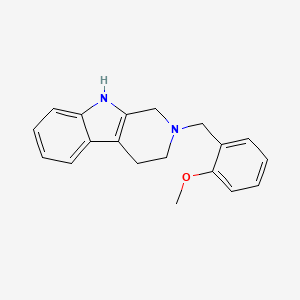
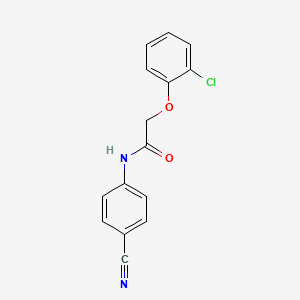
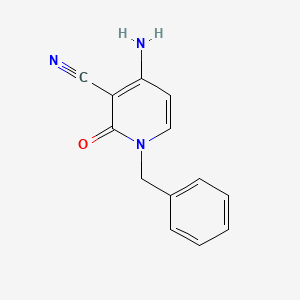
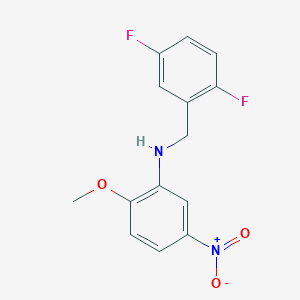


![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)